
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate), or 2,5-Anhydro-D-glucitol-1,6-bis-dibenzylphosphate (2,5-Anhydro-D-glucitol-1,6-bis-DBP), is a novel phosphodiesterase inhibitor and a potential therapeutic agent for the treatment of cognitive disorders. It is a derivative of 2,5-anhydro-D-glucitol (2,5-Anhydro-D-glucitol or 2,5-AG), an endogenous sugar alcohol. 2,5-Anhydro-D-glucitol-1,6-bis-DBP is a phosphodiesterase inhibitor that is known to have neuroprotective effects and to modulate the release of neurotransmitters in the central nervous system. This compound has been studied extensively in laboratory studies, and its potential therapeutic applications have been explored in a number of clinical trials.
Wissenschaftliche Forschungsanwendungen
2,5-Anhydro-D-glucitol-1,6-bis-DBP has been studied extensively in laboratory studies as a potential therapeutic agent for the treatment of cognitive disorders. It has been shown to modulate the release of neurotransmitters in the central nervous system, and to have neuroprotective effects. In addition, it has been studied as a potential drug for the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Wirkmechanismus
2,5-Anhydro-D-glucitol-1,6-bis-DBP is a phosphodiesterase inhibitor that inhibits the activity of phosphodiesterase enzymes. These enzymes are responsible for the breakdown of cAMP and cGMP, two important second messengers in the central nervous system. By inhibiting the activity of these enzymes, 2,5-Anhydro-D-glucitol-1,6-bis-DBP can modulate the release of neurotransmitters in the central nervous system and exert neuroprotective effects.
Biochemical and Physiological Effects
2,5-Anhydro-D-glucitol-1,6-bis-DBP has been shown to modulate the release of neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine. It has also been shown to have neuroprotective effects, and to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to increase the levels of acetylcholine and to enhance the release of glutamate in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Anhydro-D-glucitol-1,6-bis-DBP in laboratory experiments include its ability to modulate the release of neurotransmitters in the central nervous system and its neuroprotective effects. In addition, it is relatively easy to synthesize, and it is stable at room temperature. The main limitation of using 2,5-Anhydro-D-glucitol-1,6-bis-DBP in laboratory experiments is that it is not approved for clinical use, and thus its therapeutic potential has not been fully evaluated.
Zukünftige Richtungen
The potential therapeutic applications of 2,5-Anhydro-D-glucitol-1,6-bis-DBP are still being explored. Future research should focus on evaluating its efficacy and safety in clinical trials, as well as exploring its potential applications in the treatment of other neurological disorders. In addition, further research should be conducted to better understand the biochemical and physiological effects of 2,5-Anhydro-D-glucitol-1,6-bis-DBP, and to develop more effective and selective inhibitors of phosphodies
Synthesemethoden
2,5-Anhydro-D-glucitol-1,6-bis-DBP is synthesized by a two-step method that involves the condensation of 2,5-anhydro-D-glucitol with dibenzylphosphate. In the first step, 2,5-anhydro-D-glucitol is reacted with dibenzylphosphate in an aqueous medium at pH 8.0 in the presence of anhydrous sodium carbonate. The reaction is carried out for 3 hours at room temperature, and the product is isolated by column chromatography. In the second step, the product is reacted with dibenzylphosphate in an aqueous medium at pH 8.0 in the presence of anhydrous sodium carbonate. The reaction is carried out for 3 hours at room temperature, and the product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
dibenzyl [(2S,3R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2/t31-,32+,33-,34?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLDGLHRHVJCE-UYHYCKRPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(OC[C@H]2[C@@H](C([C@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

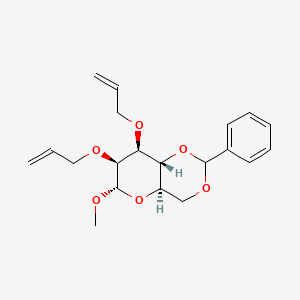
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)
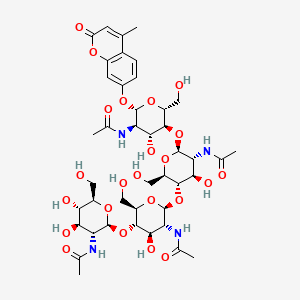
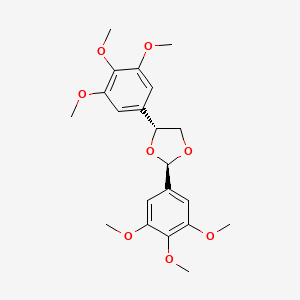
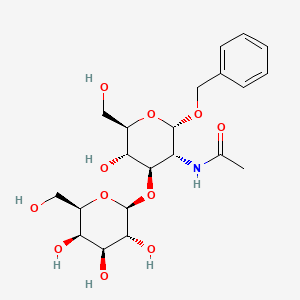



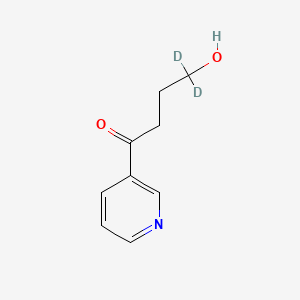

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)
